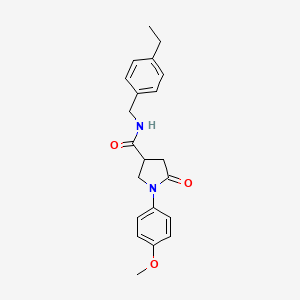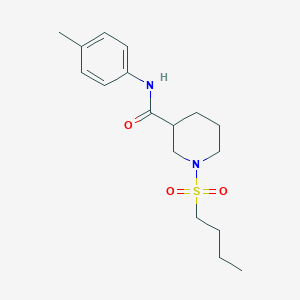![molecular formula C18H21N3O B5344228 N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-N'-phenylurea](/img/structure/B5344228.png)
N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-N'-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-N'-phenylurea, also known as DPI, is a chemical compound that has been widely used in scientific research. DPI is a potent inhibitor of NADPH oxidase, an enzyme that generates reactive oxygen species (ROS) in various cells.
Mechanism of Action
N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-N'-phenylurea inhibits NADPH oxidase by binding to its catalytic subunit, Nox2. Nox2 is responsible for the generation of superoxide, a type of ROS. This compound blocks the electron transfer from NADPH to flavin adenine dinucleotide (FAD), which is a crucial step in the generation of superoxide by NADPH oxidase. By inhibiting NADPH oxidase, this compound reduces the production of ROS, which has been implicated in various diseases.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It has been shown to reduce the production of ROS in various cells, including endothelial cells, smooth muscle cells, and macrophages. This compound has also been shown to inhibit the migration and proliferation of smooth muscle cells, which are involved in the development of atherosclerosis. In addition, this compound has been shown to reduce the formation of reactive nitrogen species (RNS), which are also involved in various cellular processes.
Advantages and Limitations for Lab Experiments
N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-N'-phenylurea has several advantages for lab experiments. It is a potent and specific inhibitor of NADPH oxidase, which makes it a valuable tool to investigate the role of NADPH oxidase in various cellular processes. This compound is also relatively stable and can be stored for extended periods. However, this compound has some limitations. It is a hydrophobic compound and may require the use of organic solvents for its preparation and use. This compound may also have off-target effects, which should be carefully considered when interpreting the results of experiments.
Future Directions
There are several future directions for the use of N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-N'-phenylurea in scientific research. One direction is the investigation of the role of NADPH oxidase in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is the development of new inhibitors of NADPH oxidase that are more potent and specific than this compound. Finally, the use of this compound in combination with other drugs may provide new therapeutic approaches for the treatment of various diseases.
Conclusion
This compound is a potent inhibitor of NADPH oxidase that has been widely used in scientific research. Its inhibition of NADPH oxidase reduces the production of ROS, which has been implicated in various diseases. This compound has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Synthesis Methods
The synthesis of N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-N'-phenylurea is a complex process that involves several steps. The first step is the preparation of 2,3-dihydro-1H-indole, which is achieved by the reaction of aniline with alpha-bromoacetophenone. The second step involves the reaction of 2,3-dihydro-1H-indole with 3-bromopropyl isocyanate to produce N-[3-(bromopropyl)-2,3-dihydro-1H-indol-1-yl]urea. Finally, the reaction of N-[3-(bromopropyl)-2,3-dihydro-1H-indol-1-yl]urea with phenyl isocyanate yields this compound.
Scientific Research Applications
N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-N'-phenylurea has been extensively used in scientific research as a tool to investigate the role of NADPH oxidase in various cellular processes. NADPH oxidase is an enzyme complex that generates ROS, which are involved in several physiological and pathological processes. This compound has been used to study the role of NADPH oxidase in cardiovascular diseases, cancer, inflammation, and neurodegenerative disorders.
properties
IUPAC Name |
1-[3-(2,3-dihydroindol-1-yl)propyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(20-16-8-2-1-3-9-16)19-12-6-13-21-14-11-15-7-4-5-10-17(15)21/h1-5,7-10H,6,11-14H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZBLFDMXCHXQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CCCNC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-({2-[(2-bromobenzoyl)amino]-5-phenyl-2,4-pentadienoyl}amino)benzoate](/img/structure/B5344171.png)

![1-[(4-methyl-1H-imidazol-5-yl)carbonyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5344176.png)
![1-(3,4-dichlorophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one](/img/structure/B5344181.png)
![2-[2-(2-furyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5344186.png)


![1-ethyl-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,2-dihydropyridine-4-carboxamide](/img/structure/B5344215.png)
![4-{[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5344237.png)
![N-{1-{[(2-hydroxyethyl)amino]carbonyl}-2-[5-(4-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5344242.png)
![N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}-4-methylbenzamide](/img/structure/B5344245.png)
![methyl {2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-4-bromophenoxy}acetate](/img/structure/B5344258.png)
![1-(4-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}phenyl)-2,4-imidazolidinedione](/img/structure/B5344264.png)